Flubanilate

Anthelmintic Nematode Carbamate

Researchers requiring Flubanilate as an analytical reference standard face the absence of certified reference materials. This compound provides a defined chemical identity (CAS 847-20-1, MW 304.31) verified against FDA UNII and DrugBank, suitable for HPLC/MS method development and validation. • Identity confirmation via InChIKey and monoisotopic mass • Suitable as negative control in exploratory pharmacology assays • Independent purity verification recommended due to lack of CRM.

Molecular Formula C14H19F3N2O2
Molecular Weight 304.31 g/mol
CAS No. 847-20-1
Cat. No. B1620161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlubanilate
CAS847-20-1
Molecular FormulaC14H19F3N2O2
Molecular Weight304.31 g/mol
Structural Identifiers
SMILESCCOC(=O)N(CCN(C)C)C1=CC=CC(=C1)C(F)(F)F
InChIInChI=1S/C14H19F3N2O2/c1-4-21-13(20)19(9-8-18(2)3)12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,4,8-9H2,1-3H3
InChIKeyNBODAQXRWMHEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flubanilate: Procurement Profile


Flubanilate (CAS 847-20-1) is a small-molecule carbamate derivative with the IUPAC name ethyl N-[2-(dimethylamino)ethyl]-N-[3-(trifluoromethyl)phenyl]carbamate and a molecular weight of 304.31 Da [1]. It is designated by the FDA UNII G510OWF4F4 and is listed as an experimental drug without any known regulatory approval for clinical or veterinary use [2]. The compound's current status in authoritative databases such as DrugBank is marked by a near-total absence of pharmacodynamic, pharmacokinetic, or mechanistic data [3].

Verifiable chemical identity supports analytical method development
Requires independent purity and stability verification
No known biological target; not a validated pathway probe
Designated experimental drug for research use only

Flubanilate: Interchangeability and Data Gaps


Scientific and industrial users cannot substitute Flubanilate with other carbamates, trifluoromethyl-containing compounds, or anthelmintics due to a fundamental lack of cross-class or head-to-head comparative data. Authoritative sources such as DrugBank provide no data on its indication, mechanism of action, ADMET properties, or biological targets [1]. Furthermore, contradictory classifications across various sources—ranging from an experimental CNS stimulant and antidepressant to a benzoylurea insecticide and synthetic pyrethroid—indicate that its primary biological profile is not established in the peer-reviewed literature . In the absence of quantitative in vitro or in vivo data, any substitution would be speculative and carries a high risk of experimental failure.

No comparative data with other carbamates or anthelmintics; substitution is unsupported.
Contradictory source classifications preclude reliable functional inference.
Complete pharmacological data vacuum means assumed substitution carries high experimental risk.

Flubanilate: Comparative Evidence


Benzimidazole Cross-Validation: No Data Available

This is a negative evidence entry highlighting a critical data gap. Flubanilate has been referenced in certain anthelmintic patents alongside benzimidazoles like flubendazole [1]. However, no study has ever performed a direct head-to-head comparison of Flubanilate's anthelmintic potency against any nematode species relative to flubendazole or albendazole. For context, flubendazole demonstrates an IC50 of 1.1 μM against adult N. americanus [2]. The complete absence of any such data for Flubanilate—whether in larval or adult stages—renders it an unvalidated entity for anthelmintic research and precludes its substitution for known, active benzimidazoles.

Anthelmintic Potency
Data to verify
No data available vs Flubendazole IC50 1.1 µM
Precludes validated anthelmintic use
No head-to-head study
Anthelmintic Nematode Carbamate

DrugBank Profile: Complete Pharmacological Data Absence

In authoritative databases like DrugBank, Flubanilate's profile serves as a comparator itself—demonstrating a complete lack of foundational drug development data. Unlike other experimental small molecules that may have defined targets or predicted ADMET properties, Flubanilate's entry is devoid of any information regarding its mechanism of action, absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, clearance, and toxicity [1]. This is not a case of limited data; it is an absence of data. This state precludes any in silico or in vitro prediction of its behavior relative to any known active compound.

DrugBank Profile
Source review
All pharmacological categories: Not Available
Requires de novo characterization
DrugBank 2025 record
Pharmacology ADMET Experimental Drug

Structural Analogs: Bioactivity Gaps Block Class Inference

While Flubanilate belongs to the chemical class of phenylcarbamates containing a trifluoromethyl group, its specific substitution pattern and dimethylaminoethyl side chain differentiate it from well-studied carbamates (e.g., aldicarb, carbaryl) and therapeutic agents (e.g., flubendazole). Class-level inference of bioactivity is not possible. For instance, substituted phenylcarbamate derivatives have been patented as TRPA1 channel antagonists for inflammatory diseases, but these represent a distinct chemical space with defined structure-activity relationships (SAR) that do not include Flubanilate [1]. Without direct SAR studies or bioactivity data for Flubanilate, its procurement cannot be justified by analogy to any other carbamate or trifluoromethyl-containing compound.

Class Inference
Class-level
No target vs patented TRPA1 antagonists (distinct SAR)
Cannot infer activity from class
No overlapping bioactivity data
Carbamate Trifluoromethyl Phenylcarbamate

Chemical Identity and Purity Metrics

While biological data are absent, Flubanilate's chemical identity is well-defined, providing a minimal baseline for procurement as an analytical reference standard. Its key identifiers include a molecular formula of C14H19F3N2O2, a monoisotopic mass of 304.139862349 Da, and an InChIKey of NBODAQXRWMHEBP-UHFFFAOYSA-N [1]. These are verified by authoritative sources like the FDA Substance Registration System [2]. However, unlike many commercial reference standards, there are no published or predicted purity specifications, solubility data, or stability profiles available for comparison. Therefore, any procurement is for a compound of unknown physical properties beyond its elemental composition.

Chemical Identity
Specification review
Identity defined (MF, mass); purity and stability absent
Identity verifiable; purity requires user QC
No CRM or vendor purity data
Analytical Chemistry Quality Control Reference Standard

Flubanilate: Application Scenarios


Analytical Reference Standard for Method Development

Flubanilate may be procured for use as an analytical reference standard in the development and validation of chromatographic or mass spectrometric methods. Its defined chemical identity, including molecular formula, monoisotopic mass, and InChIKey, is verifiable against authoritative sources such as the FDA Substance Registration System and DrugBank [1][2]. However, as noted in Section 3, procurement must be accompanied by independent purity verification, as no certified reference material (CRM) or vendor-specified purity data exist.

De Novo Pharmacological and Toxicological Profiling

Due to the complete absence of any pharmacodynamic, ADMET, or toxicological data in authoritative databases like DrugBank [1], Flubanilate represents a chemical starting point for fundamental characterization studies. Its status as an experimental small molecule with no known mechanism of action or biological target makes it suitable for basic pharmacological screening or toxicological profiling, but only in the context of exploratory, de novo research.

Hypothetical Negative Control in Assays

Given that Flubanilate has no defined bioactivity or known mechanism, it could theoretically serve as a negative control or inactive comparator in assays designed to detect specific biological activities (e.g., anthelmintic, CNS stimulation, or TRP channel antagonism). This is a speculative application that hinges entirely on the user first confirming its lack of activity in their specific assay system, as its behavior cannot be predicted from existing literature.

Trifluoromethyl-Phenylcarbamate Scaffold for Synthesis

Flubanilate contains a trifluoromethyl-substituted phenylcarbamate core, a scaffold that has been explored for various biological activities, including TRPA1 antagonism [1]. However, as detailed in Section 3, the specific substitution pattern of Flubanilate is distinct from the active chemotypes described in relevant patents. It may therefore be procured as a synthetic intermediate or as a starting point for building a novel compound library, but with the understanding that it has no validated SAR or known activity on its own.

Application
Selection Property
Validation Focus
Analytical reference standard for method development
Verifiable chemical identity
Independent purity and stability verification
De novo pharmacological and toxicological profiling
No prior bioactivity constraints
Full pharmacological characterization required
Hypothetical negative control in assays
No known mechanism of action
User must confirm lack of activity in specific assay
Trifluoromethyl-phenylcarbamate scaffold for synthesis
Trifluoromethyl phenylcarbamate core
SAR studies needed; distinct from active chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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